Significantly Lower Molecular Weight vs. Sulfonyl-Containing Analogs Optimizes Ligand Efficiency Potential
The target compound (MW 249.27 g/mol) possesses a molecular weight substantially lower than that of the closely related 4-(benzenesulfonyl) analog (MW 389.4 g/mol) and the 4-(4-chlorobenzenesulfonyl) analog (MW 423.9 g/mol) [1]. This difference of 140–175 g/mol positions the target compound closer to fragment-like space, offering a higher ligand efficiency (LE) potential for hit-to-lead optimization campaigns.
| Evidence Dimension | Molecular Weight (Drug-likeness / Ligand Efficiency) |
|---|---|
| Target Compound Data | 249.27 g/mol |
| Comparator Or Baseline | 4-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide (389.4 g/mol); 4-(4-chlorobenzenesulfonyl) analog (423.9 g/mol) |
| Quantified Difference | 140–175 g/mol lower |
| Conditions | Computed molecular weight from molecular formula; data sourced from PubChem and Chemsrc. |
Why This Matters
A lower molecular weight within the same core scaffold improves the starting point for achieving favorable ADME properties and aligns with fragment-based lead generation strategies.
- [1] PubChem Compound Summary for CID 25818840, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
